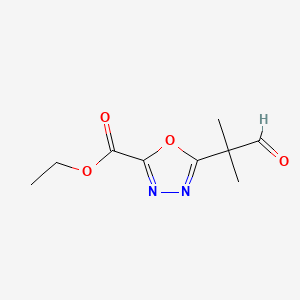![molecular formula C15H17NS B14897523 N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine](/img/structure/B14897523.png)
N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine is an organic compound with the molecular formula C15H17NS. This compound is characterized by the presence of a benzyl group attached to a methanamine moiety, which is further substituted with a 4-(methylsulfanyl)phenyl group. It is a member of the phenylmethylamines class of compounds, known for their diverse applications in various fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine typically involves the reaction of benzylamine with 4-(methylsulfanyl)benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Varied products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-1-phenylmethanamine: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
N-benzyl-2-phenylpyrimidin-4-amine: Contains a pyrimidine ring, offering distinct biological activities and applications.
Uniqueness
N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine is unique due to the presence of the methylsulfanyl group, which imparts specific chemical reactivity and potential biological activities not observed in similar compounds .
Propiedades
Fórmula molecular |
C15H17NS |
|---|---|
Peso molecular |
243.4 g/mol |
Nombre IUPAC |
N-[(4-methylsulfanylphenyl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C15H17NS/c1-17-15-9-7-14(8-10-15)12-16-11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 |
Clave InChI |
HWWBCKZEMKOSND-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)CNCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(Dimethylamino)methyl]-3-quinolinamine](/img/structure/B14897471.png)
![(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14897475.png)



![1-Aminospiro[2.3]hexane-5-carboxylic](/img/structure/B14897508.png)






